molecular formula C16H14FN5O2 B2993924 8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879466-26-9

8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2993924
CAS No.: 879466-26-9
M. Wt: 327.319
InChI Key: SAWNXHCYXDLFGR-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The substitution pattern includes a 4-fluorophenyl group at position 8 and methyl groups at positions 1, 6, and 5. Such modifications are designed to enhance binding affinity to biological targets, such as serotonin receptors (e.g., 5-HT1A/5-HT7) and phosphodiesterases (PDEs), while improving metabolic stability and brain penetration .

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNXHCYXDLFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with serotonin receptors and implications for treating mood disorders such as depression and anxiety.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18FN5O2
  • Molecular Weight : 355.4 g/mol

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit high affinity for various serotonin receptors, notably 5-HT1A and 5-HT7. The presence of the fluorinated aryl group enhances the binding affinity and selectivity towards these receptors, making it a promising candidate for further development as an antidepressant or anxiolytic agent .

Antidepressant and Anxiolytic Effects

In vivo studies have demonstrated that certain derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant effects in forced swim tests (FST) in mice. For instance, a specific derivative showed a notable reduction in immobility time at doses of 2.5 mg/kg and 5 mg/kg, indicating potential efficacy similar to established antidepressants like imipramine .

Receptor Binding Affinity

The compound's ability to act as a ligand for serotonin receptors has been well-documented. The following table summarizes the receptor affinities of various derivatives:

CompoundReceptor TypeBinding Affinity (nM)Effect
This compound5-HT1A5.6High Affinity
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione5-HT7ModeratePotential Antidepressant
Other DerivativesPDE4B/PDE10AWeak InhibitionMixed Effects

Case Studies

In a study evaluating the pharmacological profiles of various imidazo[2,1-f]purine derivatives, significant findings were noted regarding their effects on serotonin receptor systems. One derivative demonstrated superior anxiolytic properties compared to diazepam in animal models. The study utilized both behavioral assays and molecular docking simulations to elucidate the interaction mechanisms at play .

Molecular Docking Studies

Molecular docking studies have provided insights into the structural requirements for receptor binding. The presence of specific substituents at designated positions on the imidazole ring was found to be critical for enhancing receptor affinity. This information is vital for guiding future synthesis efforts aimed at optimizing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Receptor Affinity

The pharmacological profile of imidazo[2,1-f]purine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Substituents 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B IC50 (µM) PDE10A IC50 (µM) Metabolic Stability (HLM)
8-(4-Fluorophenyl)-1,6,7-trimethyl (Target) 8-(4-Fluorophenyl), 1,6,7-trimethyl Data not reported Data not reported Data not reported Data not reported Data not reported
3i: 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl 8-(2-Fluorophenylpiperazinylpentyl), 1,3,7-trimethyl 0.6 12.4 >100 >100 Moderate (HLM t1/2 = 45 min)
AZ-853 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 0.6 8.9 Not tested Not tested High (Brain/Plasma = 2.1)
AZ-861 8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 0.2 6.3 Not tested Not tested Moderate (Brain/Plasma = 1.3)
Compound 5 8-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-ylbutyl), 1,3-dimethyl 1.8 15.7 32 45 Data not reported

Key Observations :

  • Fluorine Position : Compounds with 2-fluorophenyl (e.g., 3i) show strong 5-HT1A affinity (Ki = 0.6 nM) but lower 5-HT7 selectivity compared to 3-trifluoromethylphenyl (AZ-861, Ki = 0.2 nM for 5-HT1A) .
  • Alkyl Chain Length : Piperazinylalkyl chain elongation (e.g., pentyl in 3i vs. butyl in AZ-853) reduces PDE4B/PDE10A inhibition but improves metabolic stability .
  • Methylation Pattern : The target compound’s 1,6,7-trimethyl substitution is unique; most analogs (e.g., AZ-853, AZ-861) use 1,3-dimethyl groups. This difference may influence steric interactions with receptor binding pockets.

Functional and Pharmacological Differences

Antidepressant and Anxiolytic Activity
  • Compound 3i (2-fluorophenyl): Demonstrated significant antidepressant activity in the forced swim test (FST) at 2.5 mg/kg, with anxiolytic effects comparable to diazepam .
  • AZ-853 (2-fluorophenyl): Showed potent antidepressant-like effects in FST after repeated dosing (5 mg/kg), attributed to superior brain penetration (Brain/Plasma ratio = 2.1) .
  • AZ-861 (3-trifluoromethylphenyl): Exhibited stronger 5-HT1A agonism in vitro but weaker in vivo efficacy due to lower brain penetration .
Side Effect Profiles
  • Cardiovascular Effects: AZ-853 induced hypotension via α1-adrenolytic activity, whereas AZ-861 had negligible effects on blood pressure .
  • Metabolic Disturbances : Both AZ-853 and AZ-861 caused lipid metabolism disruptions, but only AZ-853 led to weight gain in mice .

Metabolic Stability and Drug-Likeness

  • Micellar Electrokinetic Chromatography (MEKC) : Derivatives like 3i and AZ-853 showed moderate-to-high lipophilicity (logP = 3.2–3.8), correlating with improved blood-brain barrier penetration .
  • Human Liver Microsomes (HLM) Stability : Compound 3i had a moderate half-life (t1/2 = 45 min), while AZ-853 demonstrated superior stability, suggesting better oral bioavailability .

Critical Analysis of Structural Design

  • Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target compound may balance receptor affinity and metabolic stability, whereas bulkier groups (e.g., trifluoromethyl in AZ-861) enhance 5-HT1A binding but reduce brain uptake .
  • Methylation at Position 6 and 7 : These substitutions are rare in literature analogs. Their impact on PDE inhibition or off-target effects (e.g., histamine H1 or muscarinic receptors) remains unexplored but warrants investigation.

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